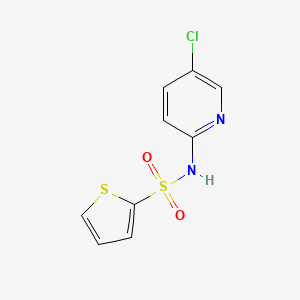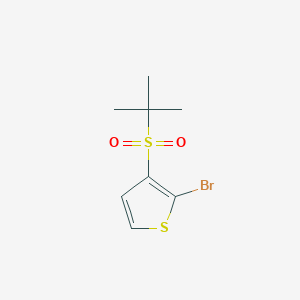![molecular formula C24H27N7O2 B5541207 2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)
2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C24H27N7O2 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.22262313 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Drug Design
Heterocyclic compounds, such as pyrimidines, have significant importance in medicinal chemistry. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has shown potential as anti-inflammatory and analgesic agents. These compounds, due to their selective inhibition on COX-2 and their analgesic and anti-inflammatory activities, highlight the role of pyrimidine derivatives in drug design (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Research
Research on pyrimidin-2,4-diones has indicated that the presence of piperidine/pyrrolidine at the C-6 chain, benzoyl group at C-5, and benzyl groups at the pyrimidine ring increases anti-cancer activities. Such studies guide the development of new anticancer drugs by elucidating structure-activity relationships (Singh & Paul, 2006).
Molecular Self-Assembly
The self-assembly and hydrogen bonding capabilities of pyrimidine derivatives have been demonstrated, which is crucial for materials science and nanochemistry. For example, the synthesis of 2-aminopyrimidinones and their self-assembly properties through hydrogen bonding showcase potential applications in creating supramolecular structures (Bararjanian, Balalaie, Rominger, & Barouti, 2010).
Anti-Inflammatory Agents
The development of heterocyclic systems fused to a thiophene moiety using citrazinic acid as synthon for anti-inflammatory purposes further emphasizes the importance of pyrimidine derivatives in synthesizing new pharmaceutical agents. These compounds have shown good anti-inflammatory activity, comparable to known drugs (Amr, Sabry, & Abdulla, 2007).
Dual Inhibitor Antitumor Agents
The design and synthesis of compounds as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase for antitumor purposes illustrate the application of pyrimidine derivatives in targeting multiple pathways in cancer treatment (Gangjee et al., 2000).
Mecanismo De Acción
The mechanism of action of pyrimidines is often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Direcciones Futuras
Future research on pyrimidines is likely to focus on developing new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-18-27-21(29-10-2-3-11-29)17-22(28-18)30-12-14-31(15-13-30)23(32)19-6-4-7-20(16-19)33-24-25-8-5-9-26-24/h4-9,16-17H,2-3,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIONOCTNNDWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541127.png)

![methyl 2-({[1-(butylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5541134.png)

![3-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5541144.png)
![N-methyl-4-{6-[(pyridin-4-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5541146.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5541154.png)

![N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5541171.png)
![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5541194.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541197.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5541209.png)
